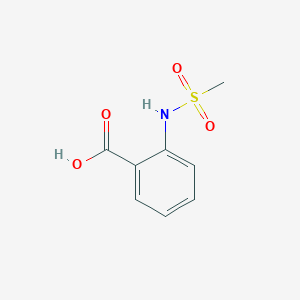

2-(Methylsulfonamido)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(methanesulfonamido)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)9-7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESLFCBOKMWCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354886 | |

| Record name | 2-Methanesulfonylamino-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162787-61-3 | |

| Record name | 2-Methanesulfonylamino-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methanesulfonamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-(Methylsulfonamido)benzoic Acid (CAS 162787-61-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonamido)benzoic acid, with the CAS number 162787-61-3, is a member of the sulfonamide class of organic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by molecules containing the sulfonamide functional group. Structurally, it is a benzoic acid derivative with a methylsulfonamido substituent at the ortho position. While specific biological activities for this particular compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications as a synthetic intermediate or as a candidate for biological screening in various therapeutic areas. This guide provides a summary of its known physicochemical properties, a plausible synthetic route, and representative experimental protocols for its biological evaluation based on established methods for analogous compounds.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 162787-61-3 | [][2] |

| Molecular Formula | C₈H₉NO₄S | [3] |

| Molecular Weight | 215.23 g/mol | [3] |

| Melting Point | 187-189 °C | [3] |

| Boiling Point | 397.6 °C at 760 mmHg | [3] |

| Flash Point | 194.3 °C | [3] |

| Density | 1.51 g/cm³ | [3] |

| Vapor Pressure | 4.9E-07 mmHg at 25°C | [3] |

| Refractive Index | 1.621 | [3] |

| pKa (Predicted) | 3.17 ± 0.36 | [3] |

| LogP (Predicted) | 1.91 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 3 | [3] |

| IUPAC Name | 2-[(methylsulfonyl)amino]benzoic acid |

Synthesis

Proposed Synthetic Route: Sulfonylation of Anthranilic Acid

The synthesis can be envisioned as a single-step reaction where 2-aminobenzoic acid is reacted with methanesulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Caption: Proposed Synthesis Workflow for this compound.

Experimental Protocol (Representative)

This protocol is a general representation and may require optimization for optimal yield and purity.

Materials:

-

2-Aminobenzoic acid (1 equivalent)

-

Methanesulfonyl chloride (1.1 equivalents)

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or an alternative appropriate solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzoic acid in a suitable solvent such as dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Addition of Reagents: Slowly add pyridine (or another base) to the solution, followed by the dropwise addition of methanesulfonyl chloride.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Biological Activities and Experimental Evaluation

While no specific biological data has been found for this compound, the sulfonamide moiety is a well-known pharmacophore. Derivatives of sulfonamides have been reported to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic effects. Therefore, it is plausible that this compound could be a candidate for screening in these areas.

References

A Technical Guide to 2-(Methylsulfonamido)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methylsulfonamido)benzoic Acid, a key chemical intermediate in the synthesis of pharmacologically active compounds. This document details its chemical properties, a general synthesis protocol, and its emerging relevance in the context of drug discovery, particularly as a scaffold for developing modulators of the Mas-related G-protein coupled receptor X1 (MrgX1).

Chemical and Physical Properties

This compound, with the IUPAC name 2-(methanesulfonamido)benzoic acid , is a sulfonamide derivative of anthranilic acid.[1][] Its core structure consists of a benzoic acid moiety with a methylsulfonamido group at the ortho position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(methanesulfonamido)benzoic acid | [1][] |

| CAS Number | 162787-61-3 | [] |

| Molecular Formula | C₈H₉NO₄S | [] |

| Molecular Weight | 215.23 g/mol | [] |

| Appearance | White to light yellow or light green powder | |

| Melting Point | 187-189 °C | |

| Boiling Point | 397.6 °C at 760 mmHg | |

| Canonical SMILES | CS(=O)(=O)NC1=CC=CC=C1C(=O)O | |

| InChI Key | VESLFCBOKMWCRG-UHFFFAOYSA-N |

Synthesis Protocol

A general and modular synthetic route to obtain 2-(sulfonamido)benzamides involves the formation of this compound as a key intermediate. The synthesis starts from anthranilic acid and an appropriate sulfonyl chloride.[1]

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of the title compound, which serves as a precursor for more complex derivatives.

Materials:

-

Anthranilic acid

-

Methanesulfonyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) for drying

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve anthranilic acid in an aqueous solution of sodium bicarbonate. The mixture is stirred at room temperature to ensure complete dissolution.

-

Sulfonylation: Slowly add methanesulfonyl chloride to the reaction mixture. The reaction is typically carried out at room temperature and stirred for 12 hours.[1]

-

Work-up: After the reaction is complete, the mixture is acidified with hydrochloric acid to precipitate the product.

-

Extraction and Purification: The precipitate is then extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Diagram 1: Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathway

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly 2-(sulfonamido)benzamides, have garnered significant interest as positive allosteric modulators (PAMs) of the Mas-related G-protein coupled receptor X1 (MrgX1).[1] MrgX1 is expressed in nociceptive neurons and is implicated in pain signaling pathways, making it a promising target for the development of novel analgesics.[1]

The modulation of MrgX1 by these compounds suggests an interaction with the G-protein signaling cascade. As a G-protein coupled receptor, MrgX1 activation is expected to initiate a downstream signaling cascade involving the dissociation of G-protein subunits, leading to the modulation of intracellular second messengers.

Diagram 2: Proposed Signaling Pathway

References

Physical properties like melting point and solubility of 2-(Methylsulfonamido)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and synthetic methodologies related to 2-(Methylsulfonamido)benzoic acid. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed information on the compound's characteristics and preparation.

Core Physical Properties

| Property | Value | Source |

| CAS Number | 162787-61-3 | N/A |

| Molecular Formula | C₈H₉NO₄S | N/A |

| Molecular Weight | 215.23 g/mol | [1] |

| Boiling Point | 397.6 °C at 760 mmHg | [1] |

| Density | 1.51 g/cm³ | [1] |

| Melting Point | Not Reported | N/A |

| Solubility in Water | Not Reported | N/A |

| Solubility in Ethanol | Not Reported | N/A |

| Solubility in Methanol | Not Reported | N/A |

| Solubility in DMSO | Not Reported | N/A |

| Solubility in DMF | Not Reported | N/A |

Experimental Protocols

While specific experimental data for the physical properties of this compound are limited, the following sections detail the general experimental protocols for its synthesis and the determination of its key physical properties, based on methodologies for similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-aminobenzoic acid (anthranilic acid) with methanesulfonyl chloride. This method is a common route for the preparation of N-sulfonylated anthranilic acid derivatives.[2]

Materials:

-

2-Aminobenzoic acid (anthranilic acid)

-

Methanesulfonyl chloride

-

A suitable base (e.g., sodium bicarbonate, pyridine)

-

An appropriate solvent (e.g., water, tetrahydrofuran)

-

Hydrochloric acid (for acidification)

-

Deionized water

Procedure:

-

Dissolve 2-aminobenzoic acid in the chosen solvent in a reaction vessel.

-

Add the base to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath to control the reaction temperature.

-

Slowly add methanesulfonyl chloride to the cooled solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for a specified period to ensure the completion of the reaction.

-

Upon completion, acidify the mixture with hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove any remaining impurities.

-

Dry the purified this compound, for example, in a vacuum oven.

Below is a visualization of the general synthetic workflow.

Caption: General synthetic workflow for 2-(Sulfonamido)benzoic Acids.

Determination of Melting Point

The melting point of a purified crystalline solid is a key indicator of its purity and can be determined using a melting point apparatus.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube, ensuring a compact column of 2-3 mm in height.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate.

-

Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The range between these two temperatures is the melting range.

-

For high accuracy, a slow heating rate (e.g., 1-2 °C per minute) should be used near the expected melting point.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the equilibrium solubility method.

Materials:

-

Purified this compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF)

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a vial.

-

Seal the vial and place it in a shaking incubator set to a constant temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using the chosen analytical method.

-

Calculate the solubility of the compound in the original solvent based on the measured concentration and the dilution factor.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented, the sulfonamide and benzoic acid moieties are common pharmacophores in medicinal chemistry. For instance, structurally related 2-sulfonamidebenzamides have been investigated as allosteric modulators of the Mas-related G-protein coupled receptor X1 (MrgX1), a target for non-opioid pain therapeutics.[2] The general structure of this compound makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

The following diagram illustrates a hypothetical logical workflow for the preliminary assessment of a compound like this compound in an early-stage drug discovery context.

Caption: A logical workflow for early-stage drug discovery.

References

Spectroscopic data (NMR, IR, Mass Spec) for 2-(Methylsulfonamido)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylsulfonamido)benzoic Acid (CAS Number: 162787-61-3). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of expected and representative data based on the analysis of its constituent functional groups and comparison with closely related molecules. The information herein is intended to support research, drug development, and quality control activities.

Chemical Structure and Functional Groups

This compound is an organic compound featuring a benzoic acid core substituted with a methylsulfonamido group at the ortho position. The key functional groups that give rise to its characteristic spectroscopic signals are the carboxylic acid, the sulfonamide, the aromatic ring, and the methyl group.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Expected)

Solvent: DMSO-d₆, 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~9.5 | Singlet (broad) | 1H | -SO₂NH- |

| 7.9 - 8.1 | Multiplet | 1H | Ar-H |

| 7.6 - 7.8 | Multiplet | 2H | Ar-H |

| 7.2 - 7.4 | Multiplet | 1H | Ar-H |

| ~3.0 | Singlet | 3H | -SO₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Solvent: DMSO-d₆, 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~140 | Ar-C (quaternary) |

| ~134 | Ar-C (quaternary) |

| ~132 | Ar-CH |

| ~130 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | Ar-CH |

| ~40 | -SO₂CH₃ |

Table 3: FT-IR Spectroscopic Data (Expected)

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3250 | Medium | N-H stretch (Sulfonamide) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic) |

| ~1340 | Strong | Asymmetric SO₂ stretch (Sulfonamide) |

| ~1160 | Strong | Symmetric SO₂ stretch (Sulfonamide) |

Table 4: Mass Spectrometry Data (Expected)

Ionization Mode: Electrospray Ionization (ESI) Negative

| m/z | Interpretation |

| 214.0 | [M-H]⁻ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 16 ppm

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 220 ppm

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: FT-IR Spectrometer.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then compressed in a pellet press under high pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

A background spectrum of the empty sample compartment is recorded prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

A dilute solution of this compound is prepared in a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid.

Data Acquisition (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: m/z 50 - 500

Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship for interpreting the resulting data.

An In-depth Technical Guide on the Potential Biological Activity of 2-(Methylsulfonamido)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data has been published on the biological activities of 2-(Methylsulfonamido)benzoic Acid. This guide summarizes the known activities of structurally related compounds, including derivatives of benzoic acid, anthranilic acid, and sulfonamides, to infer the potential biological profile and suggest experimental approaches for its investigation.

Introduction

This compound is an organic compound featuring a benzoic acid scaffold substituted with a methylsulfonamido group. This structural combination is of significant interest in medicinal chemistry. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. Similarly, the benzoic acid moiety is present in numerous biologically active molecules. The juxtaposition of these two functional groups suggests that this compound may exhibit a range of biological activities. This document aims to provide a comprehensive overview of these potential activities based on data from analogous compounds and to outline detailed experimental protocols for their investigation.

Potential Biological Activities

Based on the biological profiles of structurally similar molecules, this compound is hypothesized to possess anti-inflammatory, anticancer, and antimicrobial properties.

Derivatives of N-sulfonyl anthranilic acids have demonstrated potent anti-inflammatory properties. For instance, certain derivatives have been shown to exhibit stronger anti-inflammatory effects than well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. This activity is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and interleukin-1β (IL-1β).

A proposed mechanism for the anti-inflammatory action of related compounds involves the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Sulfonamide derivatives of anthranilic acid have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds is believed to involve the inhibition of enzymes crucial for cancer cell survival and proliferation.

The sulfonamide functional group is historically significant for its antibacterial properties. Furthermore, benzoic acid and its derivatives are known for their antifungal activity. The proposed mechanism for the antifungal action of benzoic acid involves the disruption of the fungal cell's intracellular pH. Therefore, this compound may exhibit a spectrum of antimicrobial activities.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for biological activities of compounds structurally related to this compound. This data can serve as a benchmark for future studies on the target compound.

Table 1: Anti-inflammatory and Related Activities of Benzoic Acid/Sulfonamide Derivatives

| Compound/Derivative Class | Assay | Target/Cell Line | Result (IC₅₀/EC₅₀) |

| 2-Sulfonamidebenzamides | MrgX1 Modulation | CHO-K1 cells expressing human MrgX1 | EC₅₀ = 0.014 µM (for a 5-fluoro derivative)[1] |

| N-sulfonyl anthranilic acids | Anti-inflammatory | LPS-induced RAW264.7 cells | Potent inhibition of IL-1β and COX-2 |

Table 2: Anticancer Activity of Benzoic Acid/Sulfonamide Derivatives

| Compound/Derivative | Cell Line | Assay | Result (IC₅₀) |

| 2-(4'-Nitrosulfonamido)benzoic acid | MOLT-3 (Leukemia) | Cytotoxicity | ~50 µg/mL |

| 2-(4'-Nitrosulfonamido)benzoic acid | HepG2 (Liver Cancer) | Cytotoxicity | >50 µg/mL |

| 2-(4'-Nitrosulfonamido)benzoic acid | HuCCA-1 (Cholangiocarcinoma) | Cytotoxicity | >50 µg/mL |

| 2-(4'-Nitrosulfonamido)benzoic acid | A549 (Lung Cancer) | Cytotoxicity | >50 µg/mL |

Table 3: Antimicrobial Activity of Benzoic Acid/Sulfonamide Derivatives

| Compound/Derivative Class | Organism | Assay | Result (MIC) |

| 4-Substituted benzenesulfonamides of anthranilic acid | Candida albicans | Antifungal Susceptibility | Selective activity at 4 µg/mL (25-50% inhibition) |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468) are cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 × 10⁵ cells/mL (200 µL per well) and incubated for 24 hours.

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions to obtain a range of logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).

-

Add the compound dilutions to the respective wells and incubate for 72 hours. Include untreated cells as a negative control.

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Shake the plate for 15 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

-

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust to a concentration of approximately 5 × 10⁵ CFU/mL.

-

Compound Preparation:

-

Dissolve this compound in DMSO to create a stock solution.

-

In a 96-well microplate, perform a two-fold serial dilution of the stock solution with the appropriate broth to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the microbial inoculum to each well containing the compound dilutions.

-

Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

-

Reagents: COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent (e.g., a fluorometric probe that reacts with the product, Prostaglandin G2).

-

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the fluorometric probe.

-

Add the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding the COX enzyme.

-

Add arachidonic acid to start the enzymatic reaction.

-

-

Data Analysis:

-

Measure the fluorescence signal over time using a plate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.

-

Visualizations

The following diagrams illustrate a potential experimental workflow for evaluating the biological activity of this compound and a hypothetical signaling pathway it might modulate based on the activities of related compounds.

Caption: Experimental workflow for evaluating the biological activity of this compound.

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Conclusion

While direct evidence for the biological activity of this compound is currently scarce in the public domain, its chemical structure, combining a sulfonamide and a benzoic acid moiety, strongly suggests potential as an anti-inflammatory, anticancer, and antimicrobial agent. The quantitative data from related compounds provides a valuable starting point for investigation, and the detailed experimental protocols outlined in this guide offer a clear path for elucidating its specific biological profile. Further research into this compound is warranted to determine its therapeutic potential.

References

N-Boc-L-proline: A Versatile Building Block in Organic Synthesis for Drug Development

An In-depth Technical Guide

Abstract

N-(tert-Butoxycarbonyl)-L-proline (Boc-L-proline) is a pivotal amino acid derivative extensively utilized in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical agents.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers stability under various conditions and allows for strategic, selective deprotection, making it an invaluable tool in multi-step syntheses.[1] This guide provides an in-depth overview of the chemical structure, physicochemical properties, and spectroscopic data of Boc-L-proline. Furthermore, it details experimental protocols for its synthesis and highlights its significant applications in modern chemical and pharmaceutical research.

Introduction: The Strategic Importance of N-Boc-L-proline

Organic building blocks are fundamental molecular units that serve as the foundation for constructing more complex organic compounds.[3] In the realm of medicinal chemistry and drug development, the selection of appropriate building blocks is critical for the efficient synthesis of target molecules with desired biological activities.[3] Amines and their derivatives are a particularly important class of building blocks due to their diverse chemical properties and prevalence in bioactive molecules.[4]

N-Boc-L-proline, a derivative of the naturally occurring amino acid L-proline, has emerged as a highly versatile and widely used building block.[1] Its utility stems from a combination of factors:

-

Chiral Pool Precursor: As a derivative of a natural amino acid, it provides a readily available source of chirality, which is crucial for the synthesis of enantiomerically pure pharmaceuticals.

-

Unique Structural Conformation: The cyclic structure of the proline ring imparts significant conformational constraints into molecules, influencing their three-dimensional shape and, consequently, their biological activity.[5]

-

Robust Protecting Group: The Boc group is stable to a wide range of reaction conditions but can be removed under specific acidic conditions, allowing for orthogonal protection strategies in complex syntheses.[1]

This guide will explore the synthesis of N-Boc-L-proline, its key applications, and provide detailed experimental protocols and quantitative data to support its use in a research and development setting.

Synthesis of N-Boc-L-proline

The most common and efficient method for the synthesis of N-Boc-L-proline involves the reaction of L-proline with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1]

Experimental Protocol: Synthesis of N-Boc-L-proline

Materials:

-

L-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (NEt₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated citric acid aqueous solution

-

Saturated sodium chloride (NaCl) aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Ethyl ether

Procedure:

-

To a solution of L-proline (4.35 mmol, 0.5 g) in dichloromethane (10 mL), add triethylamine (0.7 mL).[6]

-

To this mixture, add di-tert-butyl dicarbonate (6.42 mmol, 1.4 g).[6]

-

Stir the reaction mixture at room temperature for 2.5 hours. The initially white, cloudy liquid will become colorless.[6]

-

Wash the organic phase with a saturated citric acid aqueous solution (3 mL), followed by two washes with a saturated NaCl aqueous solution (2 x 4 mL), and finally with water.[6]

-

Dry the organic phase over MgSO₄ and evaporate the solvent under reduced pressure.[6]

-

Upon cooling, the resulting colorless oil will solidify into a white solid.[6]

-

Wash the solid with a small amount of ethyl ether and dry to obtain N-Boc-L-proline.[6]

Caption: Experimental workflow for the synthesis of N-Boc-L-proline.

Applications in Organic Synthesis

Solid-Phase Peptide Synthesis (SPPS)

N-Boc-L-proline is a cornerstone of Boc-based solid-phase peptide synthesis (SPPS).[1] In this methodology, a peptide chain is assembled sequentially on a solid support. The Boc group protects the N-terminus of the growing peptide chain, and is selectively removed with an acid, such as trifluoroacetic acid (TFA), before the coupling of the next amino acid. The unique cyclic structure of proline can introduce important turns and kinks in the peptide backbone, influencing its final conformation and biological function.[5][7]

Organocatalysis

L-proline itself is a remarkable organocatalyst, often referred to as the "simplest enzyme," for its ability to catalyze asymmetric reactions with high stereoselectivity.[8] It is particularly well-known for catalyzing aldol reactions.[9][10][11] The proposed mechanism involves the formation of an enamine intermediate from the reaction of proline with a ketone, which then undergoes a stereoselective addition to an aldehyde.[9][11][12] While N-Boc-L-proline itself is not the catalyst, it serves as a precursor to many chiral ligands and more complex organocatalysts that build upon the proline scaffold.

Caption: Simplified catalytic cycle of the proline-catalyzed aldol reaction.

Synthesis of Pharmaceuticals

N-Boc-L-proline is a key intermediate in the synthesis of a variety of pharmaceutical agents.[1][2] A notable example is its use in the synthesis of Daclatasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein.[1][13] The proline moiety is often incorporated into drug candidates to enhance their binding to target proteins and to improve their pharmacokinetic properties.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and application of N-Boc-L-proline.

| Parameter | Value | Notes |

| Synthesis Yield | >95% | For the reaction of L-proline with (Boc)₂O. |

| Melting Point | 133-135 °C | |

| Optical Rotation | [α]D²⁰ = -60 ± 4º | (c=1 in acetic acid) |

| Coupling Efficiency in SPPS | ~98-99.5% | May require double coupling or optimized reagents.[7] |

| Enantiomeric Excess (ee) in Proline-Catalyzed Aldol Reactions | Up to >99% | Dependent on substrates and reaction conditions.[9] |

Role in Modulating Signaling Pathways

The incorporation of proline and its derivatives into drug molecules can have a profound impact on their interaction with biological targets, thereby modulating cellular signaling pathways. For instance, many enzyme inhibitors incorporate proline-like structures to mimic the transition state of the natural substrate, leading to potent and selective inhibition.

Consider a hypothetical scenario where a drug synthesized using an N-Boc-L-proline derivative acts as an inhibitor of a kinase, a class of enzymes that play a crucial role in cell signaling.

Caption: Simplified signaling pathway showing inhibition by a proline-based drug.

Conclusion

N-Boc-L-proline stands out as a remarkably versatile and indispensable building block in modern organic synthesis. Its unique combination of chirality, conformational rigidity, and the presence of a robust protecting group makes it an ideal starting material for the synthesis of complex peptides and pharmaceutical agents.[1][2] The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary technical information to effectively utilize N-Boc-L-proline in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical research.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific [amerigoscientific.com]

- 5. peptide.com [peptide.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. pnas.org [pnas.org]

- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. BOC-L-Proline | 15761-39-4 [chemicalbook.com]

The Versatile Scaffold: A Deep Dive into 2-(Methylsulfonamido)benzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2-(methylsulfonamido)benzoic acid core is a privileged structural motif in modern medicinal chemistry, serving as a versatile scaffold for the design and discovery of novel therapeutic agents. Its unique combination of a carboxylic acid and a sulfonamide group allows for diverse chemical modifications and interactions with various biological targets. This technical guide explores the significance of this motif, detailing its synthesis, pharmacological applications, and the structure-activity relationships (SAR) of its derivatives, with a particular focus on its role in the development of analgesics.

A Privileged Building Block in Drug Discovery

The this compound framework and its analogs are key components in the synthesis of a wide range of biologically active molecules. This scaffold has been successfully employed in the development of compounds targeting G-protein coupled receptors (GPCRs), enzymes, and other key players in disease pathways. Its derivatives have shown promise as antihypertensives, diuretics, and, most notably, as potent and selective modulators of the Mas-related G-protein coupled receptor X1 (MrgX1), a promising target for the treatment of chronic pain.[1][2][3]

The structural rigidity of the benzene ring, combined with the hydrogen bonding capabilities of the sulfonamide and carboxylic acid moieties, provides a robust platform for engineering specific interactions with protein binding sites. The substitution patterns on the aromatic ring can be readily modified to fine-tune the physicochemical properties and biological activity of the resulting compounds.

Synthesis of 2-(Sulfonamido)benzamide Derivatives

A common synthetic route to access derivatives of the this compound core involves a modular approach, allowing for the introduction of diverse substituents. The general strategy begins with the coupling of an anthranilic acid derivative with a suitable sulfonyl chloride, followed by the amidation of the resulting sulfonamide-bearing benzoic acid.

A representative synthetic scheme is outlined below:

Caption: General synthesis of 2-(sulfonamido)benzamide derivatives.

Experimental Protocol: Synthesis of 2-(Cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide (ML382)

This protocol is adapted from the synthesis of 2-(sulfonamido)-N-benzamide derivatives.[2]

Step a: Synthesis of 2-(Cyclopropanesulfonamido)benzoic Acid

-

To a solution of 2-aminobenzoic acid (anthranilic acid) in water, add sodium bicarbonate (NaHCO3).

-

Cool the mixture in an ice bath.

-

Slowly add cyclopropanesulfonyl chloride to the stirred solution.

-

Allow the reaction to proceed at room temperature for 12 hours.

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 2-(cyclopropanesulfonamido)benzoic acid.

Step b: Synthesis of 2-(Cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide (ML382)

-

Dissolve 2-(cyclopropanesulfonamido)benzoic acid in an anhydrous solvent such as dichloromethane (CH2Cl2).

-

Add triethylamine (Et3N) to the solution.

-

Add propanephosphonic acid anhydride (T3P) as a coupling agent.

-

Add 2-ethoxyaniline to the reaction mixture.

-

Stir the reaction at room temperature for 6 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the final compound.

Allosteric Modulation of MrgX1 for Pain Management

A significant application of the this compound scaffold is in the development of positive allosteric modulators (PAMs) of the Mas-related G-protein coupled receptor X1 (MrgX1).[1][3] MrgX1 is primarily expressed in nociceptive neurons of the dorsal root ganglia, making it an attractive target for pain therapeutics with a potentially reduced side-effect profile compared to centrally acting analgesics.[1][4][5]

Activation of MrgX1 has been shown to inhibit high-voltage-activated Ca2+ channels in these neurons, leading to an attenuation of nociceptive signaling.[4][6] PAMs of MrgX1, such as ML382, enhance the activity of endogenous or exogenous agonists, providing a novel mechanism for pain relief.[4][7]

MrgX1 Signaling Pathway in Nociceptive Neurons

The activation of MrgX1 by an agonist is potentiated by a PAM, leading to the inhibition of neuronal activity. This signaling cascade is depicted in the following diagram:

Caption: MrgX1 signaling pathway in nociceptive neurons.

Structure-Activity Relationship (SAR) of 2-Sulfonamidebenzamide MrgX1 PAMs

Iterative medicinal chemistry efforts have explored the SAR of the 2-sulfonamidebenzamide scaffold to improve potency and pharmacokinetic properties.[1] The following table summarizes the EC50 values for a selection of derivatives, highlighting the impact of substitutions on the benzamide portion of the molecule.

| Compound | R (Sulfonamide) | R' (Benzamide) | EC50 (µM) |

| ML382 (1) | Cyclopropyl | 2-ethoxy | 0.190 |

| 6c | Ethyl | 5-fluoro | 0.014 |

| 6d | Ethyl | 5-fluoro | 0.285 |

| 8a | Ethyl | 5-chloro | 0.055 |

| 8c | Ethyl | 5-methyl | 0.069 |

| 8e | Ethyl | 5-fluoro | 0.013 |

Data adapted from Sharma et al., ACS Med. Chem. Lett. 2022.[3]

The SAR studies revealed that small halogen substituents at the 5-position of the benzamide ring, such as fluorine and chlorine, significantly enhance the potency of these compounds as MrgX1 PAMs.[1] For instance, compound 8e , with an ethylsulfonamide and a 5-fluoro-substituted benzamide, demonstrated an approximately 8-fold increase in potency compared to the initial lead compound, ML382.[1]

Conclusion

The this compound motif is a highly valuable scaffold in medicinal chemistry, offering a robust and tunable platform for the development of novel therapeutics. Its successful application in the discovery of potent and selective MrgX1 positive allosteric modulators for the potential treatment of chronic pain underscores its significance. The modular synthesis and well-defined structure-activity relationships provide a clear path for further optimization and the development of next-generation drug candidates based on this versatile core structure. Future research in this area holds the promise of delivering new and effective treatments for a range of diseases.

References

- 1. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain | Semantic Scholar [semanticscholar.org]

- 7. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Methylsulfonamido)benzoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonamido)benzoic acid, a key organic intermediate, has garnered significant attention in the field of medicinal chemistry. While not a household name, its robust scaffold has been instrumental in the development of novel therapeutic agents. This technical whitepaper provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. It further delves into its application as a building block in drug discovery, with a particular focus on the development of allosteric modulators for the Mas-related G-protein-coupled receptor X1 (MrgX1). Detailed experimental protocols and data are presented to serve as a valuable resource for researchers in the field.

Discovery and Historical Context

The history of this compound is not marked by a singular, celebrated discovery. Instead, its emergence is intrinsically linked to the broader history of sulfonamides in medicine. The journey of sulfonamides began with the discovery of Prontosil in the 1930s, the first commercially available antibacterial agent. This groundbreaking discovery ushered in the era of chemotherapy and established the sulfonamide moiety as a critical pharmacophore.

The core structure of this compound, which combines a benzoic acid and a sulfonamide group, positions it as a versatile building block for creating libraries of compounds for biological screening. Its synthesis is a logical extension of well-established organic chemistry principles, primarily the reaction of anthranilic acid with a sulfonyl chloride.

The true "discovery" of the importance of this compound lies in its application in modern drug development. A notable example is its use as a foundational scaffold for the synthesis of a series of 2-sulfonamidebenzamides, which have been identified as allosteric modulators of the MrgX1 receptor.[1] This receptor is a promising non-opioid target for the treatment of chronic pain. The development of such compounds highlights the enduring legacy of sulfonamide chemistry and the continued importance of foundational molecules like this compound in the quest for new medicines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | 162787-61-3 | [2][][4] |

| Molecular Formula | C₈H₉NO₄S | [][4] |

| Molecular Weight | 215.23 g/mol | [][4] |

| IUPAC Name | This compound | |

| Appearance | White to off-white solid | (Predicted) |

| Melting Point | 187-189 °C | (Predicted) |

| Boiling Point | 397.6 °C at 760 mmHg | (Predicted) |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO | (Predicted) |

| pKa | ~3.2 (Predicted for the carboxylic acid proton) | (Predicted) |

Synthesis of this compound

The most common and direct route to this compound is through the sulfonylation of anthranilic acid with methanesulfonyl chloride. This reaction is typically carried out under basic conditions to neutralize the hydrogen chloride byproduct.

Experimental Protocol

Materials:

-

Anthranilic acid

-

Methanesulfonyl chloride

-

Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., pyridine, triethylamine)

-

Water

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid in a suitable solvent system, such as a mixture of water and an organic solvent like dichloromethane. Cool the flask in an ice bath.

-

Addition of Base: Slowly add a solution of sodium bicarbonate in water to the stirred solution of anthranilic acid.

-

Addition of Methanesulfonyl Chloride: While maintaining the cool temperature, add methanesulfonyl chloride dropwise to the reaction mixture using a dropping funnel. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction: Allow the reaction to stir at room temperature for several hours (typically 12-24 hours) until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer with a 1M HCl solution to remove any unreacted amine and base.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Isolation and Purification:

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a white to off-white solid.

-

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Application in Drug Discovery: Targeting the MrgX1 Receptor

The 2-(sulfonamido)benzoic acid scaffold is a valuable starting point for the development of bioactive molecules. A prominent example is its use in the creation of positive allosteric modulators (PAMs) for the Mas-related G-protein-coupled receptor X1 (MrgX1).

MrgX1 is expressed in sensory neurons and is implicated in pain and itch signaling.[1] As a Gq-coupled GPCR, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation.

By using this compound as a core structure, medicinal chemists have synthesized and optimized a series of 2-sulfonamidebenzamides that enhance the activity of the MrgX1 receptor, offering a potential new avenue for pain management.[1]

MrgX1 Signaling Pathway Diagram

Caption: Simplified MrgX1 Receptor Signaling Pathway.

Conclusion

This compound serves as a testament to the enduring importance of fundamental chemical scaffolds in the advancement of science, particularly in the realm of drug discovery. While its own history may be unassuming, its role as a versatile intermediate has contributed to the development of promising new therapeutic candidates. This technical guide provides a foundational understanding of its synthesis, properties, and applications, intended to aid researchers in their ongoing efforts to innovate and discover. The continued exploration of derivatives based on this and similar scaffolds holds significant promise for addressing unmet medical needs.

References

Molecular weight and formula of 2-(Methylsulfonamido)benzoic Acid

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential biological relevance of 2-(Methylsulfonamido)benzoic Acid, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C8H9NO4S.[] Its key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C8H9NO4S |

| Molecular Weight | 215.23 g/mol [] |

| CAS Number | 162787-61-3 |

| Canonical SMILES | CS(=O)(=O)NC1=CC=CC=C1C(=O)O |

| Physical Description | Solid (Predicted) |

| Melting Point | 187-189 °C |

Experimental Protocols

The synthesis of this compound can be achieved through the coupling of anthranilic acid with methanesulfonyl chloride. The following protocol is a representative method for the synthesis of 2-sulfonamidebenzamides.[2]

Synthesis of this compound

-

Materials:

-

Anthranilic acid

-

Methanesulfonyl chloride

-

Sodium bicarbonate (NaHCO3)

-

Water (H2O)

-

Dichloromethane (CH2Cl2)

-

Triethylamine (Et3N)

-

Propylphosphonic anhydride (T3P)

-

Aniline (or other amine for derivatization)

-

-

Procedure:

-

Sulfonamide Formation: Anthranilic acid is coupled with an appropriate sulfonyl chloride, such as methanesulfonyl chloride, under basic aqueous conditions.[2] To a solution of anthranilic acid in water, sodium bicarbonate is added, followed by the dropwise addition of methanesulfonyl chloride at room temperature. The reaction is typically stirred for 12 hours.[2]

-

Work-up and Isolation: Upon completion, the reaction mixture is acidified, and the resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

-

Amide Coupling (for derivatization): The synthesized this compound can be further derivatized. For instance, it can be coupled with an aniline or another amine using a coupling agent like T3P in a solvent such as dichloromethane with a base like triethylamine.[2] The reaction is typically stirred at room temperature for 6 hours.[2]

-

Biological Activity and Signaling Pathway

Derivatives of this compound have been investigated as allosteric modulators of Mas-related G-protein coupled receptor X1 (MrgX1).[2] MrgX1 is a receptor primarily expressed in nociceptive neurons of the dorsal root ganglia and is implicated in pain pathways.[2] Positive allosteric modulators (PAMs) of MrgX1 are of interest as they can enhance the activity of the receptor's endogenous ligand, potentially leading to analgesic effects.[2]

The proposed signaling pathway involves the binding of the 2-(sulfonamido)benzamide compound to an allosteric site on the MrgX1 receptor. This binding event is thought to induce a conformational change in the receptor that enhances the binding or efficacy of the endogenous agonist. Upon activation, the G-protein-coupled MrgX1 receptor initiates downstream signaling cascades, which can modulate ion channel activity and neuronal excitability, ultimately influencing pain perception.

Caption: Proposed signaling pathway for a 2-(sulfonamido)benzamide as a positive allosteric modulator of the MrgX1 receptor.

References

Safety and handling information for 2-(Methylsulfonamido)benzoic Acid

An In-depth Technical Guide to the Safety and Handling of 2-(Methylsulfonamido)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 162787-61-3), a compound of interest in chemical research and drug development. Due to the limited availability of extensive toxicological data for this specific molecule, this document combines available data with established best practices for handling similar chemical entities.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for the safe storage, handling, and use of the compound in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉NO₄S[1] |

| Molecular Weight | 215.23 g/mol [1] |

| CAS Number | 162787-61-3[1] |

| Appearance | White to light yellow or light green powder |

| Melting Point | 187-189 °C[1] |

| Boiling Point | 397.6°C at 760 mmHg[1] |

| Density | 1.51 g/cm³[1] |

| Vapor Pressure | 4.9E-07 mmHg at 25°C[1] |

| Flash Point | 194.3°C[1] |

| pKa | 3.17±0.36 (Predicted)[1] |

| LogP | 1.91010[1] |

| Storage Temperature | 2-8°C[1] |

Hazard Identification and Safety Precautions

While a complete GHS classification is not uniformly available, existing data suggests that this compound should be handled as a potentially hazardous substance. The hazard code "Xi" indicates it may be an irritant.[1]

General safety precautions include:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.[2]

First Aid Measures

In the event of exposure, follow these first aid protocols:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

-

Handling: Avoid creating dust.[3] Use spark-proof tools and explosion-proof equipment where necessary.[2]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Recommended storage is at 2-8°C.[1]

Accidental Release and Disposal

-

Accidental Release: In case of a spill, wear appropriate PPE. Prevent further leakage or spillage if safe to do so. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.[2][3] Do not let the chemical enter drains.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Discharge into the environment must be avoided.[2]

Experimental Protocols

General Protocol for In Vitro Skin Irritation Testing (Based on OECD Test Guideline 439):

-

Test System: Utilize a reconstituted human epidermis (RhE) model.

-

Preparation: Prepare the test chemical at appropriate concentrations.

-

Application: Apply the test chemical to the surface of the RhE tissue.

-

Incubation: Incubate for a specified period (e.g., 60 minutes).

-

Rinsing: Thoroughly rinse the test chemical from the tissue surface.

-

Post-Incubation: Incubate the tissue for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Determine cell viability using a quantitative assay, such as the MTT assay.

-

Data Analysis: Classify the chemical's irritation potential based on the reduction in cell viability compared to negative controls.

Visualizations

The following diagrams illustrate key logical workflows for safety and experimentation.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides represent a cornerstone class of synthetic compounds in medicinal chemistry, first introduced as antibacterial agents and now encompassing a wide array of therapeutic applications. Their characteristic sulfonyl group attached to an amine provides a versatile scaffold for the development of drugs with diverse pharmacological activities. This technical guide provides a comprehensive overview of sulfonamide analogs, delving into their structure-activity relationships (SAR), mechanisms of action across different therapeutic areas, detailed experimental protocols for their synthesis and evaluation, and a summary of their pharmacokinetic properties.

Core Structure-Activity Relationships (SAR)

The biological activity of sulfonamides is intrinsically linked to their molecular structure. The archetypal structure is that of sulfanilamide, a p-aminobenzenesulfonamide. Modifications to this core structure have given rise to a multitude of derivatives with tailored therapeutic profiles.

Antibacterial Sulfonamides

The antibacterial action of sulfonamides is a classic example of antimetabolite theory. These compounds are structural analogs of p-aminobenzoic acid (PABA), an essential substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3][4] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to folic acid, which is vital for bacterial DNA and protein synthesis.[1][5][6] Key SAR principles for antibacterial sulfonamides include:

-

The p-Aminobenzenesulfonamide Backbone: This is the minimum structural requirement for antibacterial activity.[2]

-

The N4-Amino Group: A free amino group at the N4 position is crucial for activity, as it mimics the amino group of PABA.[7][8] Substitution at this position can lead to prodrugs that are activated in vivo.[7]

-

The Aromatic Ring: The benzene ring must be para-substituted.[8]

-

The N1-Sulfonamide Group: Substitution on the N1 nitrogen with heterocyclic rings can significantly enhance potency and alter pharmacokinetic properties.[7][9]

Carbonic Anhydrase Inhibitors

A significant class of non-antibacterial sulfonamides are the carbonic anhydrase inhibitors. These drugs, such as acetazolamide and dorzolamide, are used as diuretics, anti-glaucoma agents, and for the management of other conditions. Their mechanism involves the binding of the sulfonamide moiety to the zinc ion in the active site of carbonic anhydrase.

Anti-inflammatory Sulfonamides

Certain sulfonamides, such as celecoxib, exhibit potent anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. Other sulfonamide-containing drugs have been shown to modulate inflammatory pathways, including the NF-κB signaling cascade.[10][11][12]

Quantitative Data

The following tables summarize key quantitative data for various sulfonamide analogs, providing a comparative overview of their potency and pharmacokinetic profiles.

Table 1: Inhibition of Dihydropteroate Synthase (DHPS) by Antibacterial Sulfonamides

| Compound | Target Organism | IC50 (µM) | Ki (µM) | Reference(s) |

| Sulfanilamide | Arabidopsis thaliana | 18.6 | - | [4] |

| Sulfacetamide | Arabidopsis thaliana | 9.6 | - | [4] |

| Sulfadiazine | Arabidopsis thaliana | 4.2 | - | [4] |

| Compound 11a | DHPS | 2.76 (µg/mL) | - | [6] |

Note: IC50 and Ki values for DHPS inhibition by many classical sulfonamides are not always readily available in recent literature, reflecting their long-standing use.

Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms by Sulfonamide Inhibitors

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference(s) |

| Compound 4a | >10000 | 458.3 | 25.4 | 4.7 | [13] |

| Compound 5d | 895.4 | 25.3 | 25.1 | 4.5 | [13] |

| Compound 5e | 688.1 | 18.5 | 29.8 | 6.2 | [13] |

| Compound 10d | 562.4 | 12.5 | 45.3 | 7.8 | [13] |

| Compound 15 | 78.3 | 9.8 | 30.2 | 5.1 | [13] |

| Acetazolamide | 250 | 12 | 25 | 5.7 | [13] |

| Mono-tailed Cmpds (1-7) | 68.4 - 458.1 | 62.8 - 153.7 | - | 55.4 - 113.2 | [14] |

| Sulfonyl Semicarbazides | - | - | 26-114 fold selectivity over | 0.59 - 0.79 | [6] |

Table 3: Minimum Inhibitory Concentration (MIC) of Sulfonamide Analogs against Selected Bacterial Strains

| Compound | P. aeruginosa (µg/mL) | S. aureus (µg/mL) | E. coli (µg/mL) | B. subtilis (µg/mL) | Reference(s) |

| Compound 7c | - | - | - | 49 ± 1.02 | [5] |

| Compound 7f | - | - | - | 67 ± 0.76 | [5] |

Note: MIC values are highly dependent on the specific bacterial strain and testing conditions.

Table 4: Comparative Pharmacokinetic Parameters of Selected Sulfonamides

| Drug | Half-life (hours) | Plasma Protein Binding (%) | Classification | Reference(s) |

| Sulfisoxazole | 3 - 8 | - | Short-acting | |

| Sulfamethoxazole | 8 - 18 | ~70 | Intermediate-acting | [3][13] |

| Sulfadiazine | 10 - 17 | 38 - 55 | Intermediate-acting | [3][13] |

| Sulfasalazine | >35 | >99 | Long-acting | |

| Sulfadimidine | - | - | - | [13] |

| Sulfamoxole | - | - | - | [13] |

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-2,4-dichlorobenzenesulfonamides

This protocol describes a standard method for the synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine.

Materials:

-

2,4-Dichlorobenzenesulfonyl chloride

-

Appropriate primary or secondary amine

-

Pyridine or triethylamine (base)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

0.5 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve 2,4-dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[7]

-

Characterization: Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.[7]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for assessing antibacterial activity.[9]

Materials:

-

Test sulfonamide compounds

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline solution (0.85% w/v)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Sulfonamide Dilutions: Dissolve the sulfonamide compounds in DMSO to create a stock solution (e.g., 10 mg/mL). In a 96-well plate, perform a two-fold serial dilution of the stock solution with CAMHB to achieve the desired concentration range.[9]

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the sulfonamide dilutions. Include a growth control well (inoculum, no drug) and a sterility control well (broth only). Incubate the plate at 35°C ± 2°C for 16-20 hours.[8][15]

-

Reading and Interpretation: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[8]

Protocol 3: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase and its inhibition by sulfonamide compounds.[2][9]

Materials:

-

Purified human carbonic anhydrase (hCA)

-

Test sulfonamide compounds

-

CA Assay Buffer (e.g., Tris-HCl)

-

CA Substrate (e.g., p-nitrophenyl acetate)

-

96-well microtiter plates

-

Microplate reader

-

DMSO for dissolving compounds

Procedure:

-

Reagent Preparation: Prepare a working solution of the CA enzyme in the assay buffer. Prepare stock solutions of the test sulfonamides and a known inhibitor (e.g., acetazolamide) in DMSO. Prepare a fresh solution of the substrate.

-

Assay Setup: To the wells of a 96-well plate, add the assay buffer. Add the test sulfonamide solutions at various concentrations to the sample wells. Add DMSO to the enzyme control wells and a known inhibitor to the inhibitor control wells.

-

Pre-incubation: Add the CA enzyme working solution to all wells except the background control. Mix and incubate at room temperature for 10 minutes.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the CA substrate to all wells. Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 60 minutes) at room temperature.[2]

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time plot). Determine the percent inhibition for each sulfonamide concentration relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to sulfonamide compounds.

Conclusion

The sulfonamide scaffold continues to be a remarkably fruitful platform for the discovery and development of new therapeutic agents. From their origins as antibacterial drugs to their current applications as carbonic anhydrase inhibitors, diuretics, and anti-inflammatory agents, the versatility of sulfonamides is evident. A thorough understanding of their structure-activity relationships, mechanisms of action, and pharmacokinetic properties is essential for the rational design of novel analogs with improved efficacy and safety profiles. The experimental protocols and workflows provided in this guide offer a practical framework for researchers engaged in the synthesis and evaluation of these important compounds. As our understanding of the underlying biology of various diseases deepens, it is likely that new applications for this venerable class of drugs will continue to emerge.

References

- 1. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 2. assaygenie.com [assaygenie.com]

- 3. karger.com [karger.com]

- 4. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Carbonic Anhydrase Activity Assay [protocols.io]

- 11. mdpi.com [mdpi.com]

- 12. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 2-(Methylsulfonamido)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals